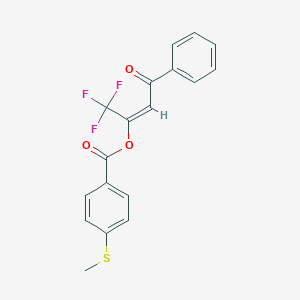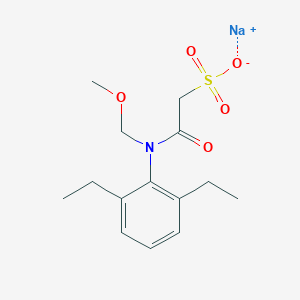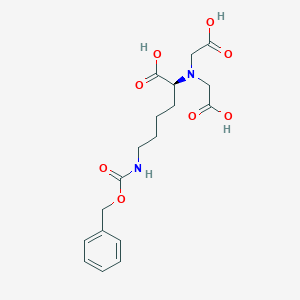![molecular formula C12H8F3NO B131362 1-[4-(trifluorométhyl)phényl]-1H-pyrrole-2-carbaldéhyde CAS No. 156496-70-7](/img/structure/B131362.png)
1-[4-(trifluorométhyl)phényl]-1H-pyrrole-2-carbaldéhyde
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group.
Applications De Recherche Scientifique
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups have been reported to interact with various targets, including enzymes and receptors
Mode of Action
Trifluoromethyl-containing compounds are known to exhibit various modes of action, depending on their specific targets . They may inhibit or activate their targets, leading to changes in cellular processes .
Biochemical Pathways
Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their targets . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes .
Result of Action
The effects would depend on the compound’s targets and mode of action. They could range from changes in cellular function to alterations in the behavior of whole organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde . These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins .
Analyse Biochimique
Biochemical Properties
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . The trifluoromethyl group enhances the compound’s reactivity, allowing it to form stable intermediates with carbon-centered radicals. These interactions are essential for the development of new chemical entities with improved biological activity.
Cellular Effects
The effects of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the trifluoromethyl group can affect the stability and activity of proteins, leading to alterations in cellular responses . For instance, the compound can induce changes in the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target proteins and enzymes . This results in the inhibition or activation of enzymatic activities, leading to changes in cellular functions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde in animal models are dose-dependent. At lower dosages, the compound can exhibit beneficial effects by modulating specific biochemical pathways . At higher dosages, it may induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration. These findings highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids, impacting lipid metabolism. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its localization and accumulation in specific cellular compartments. These mechanisms are essential for the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde exhibits distinct subcellular localization patterns, which can influence its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can impact cellular energy production and metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and aldehyde functional groups but lacks the pyrrole ring.
1-(4-Trifluoromethylphenyl)pyrrole: Similar structure but without the aldehyde group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group attached to a benzylamine moiety.
Uniqueness
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is unique due to the combination of the trifluoromethyl group, phenyl ring, pyrrole ring, and aldehyde functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-5-10(6-4-9)16-7-1-2-11(16)8-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJQSVGKXECDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380623 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156496-70-7 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)


![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)




